Diisononyl phthalate
Overview
Description
Diisononyl phthalate is a phthalate ester used primarily as a plasticizer. It is a mixture of chemical compounds consisting of various isononyl esters of phthalic acid. This compound is widely used to enhance the flexibility, durability, and longevity of polyvinyl chloride products .
Mechanism of Action
Target of Action
Diisononyl phthalate is a widely used dialkyl phthalate softener in the production of flexible polyvinyl chloride (PVC) plastics, copolymers, and resins . Its primary targets are the PVC polymer matrix, where it imparts flexibility and workability , and the nuclear receptor that binds peroxisome proliferators .
Mode of Action
this compound interacts with its targets by being incorporated into the PVC polymer matrix . It also acts as a ligand, activating the nuclear receptor that binds to DNA specific PPAR response elements (PPRE) and modulates the transcription of its target genes .
Biochemical Pathways
The activated nuclear receptor modulates the transcription of its target genes, such as acyl-CoA oxidase . This controls the peroxisomal beta-oxidation pathway of fatty acids and plays a key role in adipocyte differentiation and glucose homeostasis .
Result of Action
Exposure to this compound can potentially affect the skeletal muscle composition and the endocannabinoid system in the liver and brain . It has been reported to activate NF-kB, Akt/mTOR, and induce Th2-mediated cytokines (IL-4 and IL-5) production . It can also alter adipocyte activity and increase lipid accumulation in 3T3-L1 preadipocytes .
Action Environment
Environmental factors such as temperature and the concentration of the substrate are key factors for this compound biodegradation .
Biochemical Analysis
Biochemical Properties
Diisononyl phthalate plays a role in various biochemical reactions, particularly those involving lipid metabolism. It interacts with enzymes such as lipases and esterases, which catalyze the hydrolysis of ester bonds in this compound, leading to the formation of monoisononyl phthalate and other metabolites . These interactions are crucial for the degradation and metabolism of this compound in biological systems.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can disrupt cellular respiration and mitochondrial function, leading to oxidative stress and inflammation . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism, potentially causing alterations in energy production and apoptotic signaling .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits the activity of certain enzymes, such as those involved in lipid metabolism . This inhibition can lead to the accumulation of reactive oxygen species (ROS) and subsequent oxidative stress. This compound also affects gene expression by interacting with nuclear receptors and transcription factors, leading to changes in the expression of genes involved in inflammation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that its stability and degradation can influence its long-term impact on cellular function. For example, prolonged exposure to this compound can lead to persistent oxidative stress and inflammation, which may result in chronic cellular damage . Additionally, the degradation products of this compound can have their own biological effects, further complicating its temporal impact .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may cause mild disruptions in cellular function, while higher doses can lead to significant toxic effects, including reproductive toxicity and endocrine disruption . Studies have shown that this compound can negatively affect ovarian function and fertility in female animals, as well as disrupt testosterone levels and testis development in males .
Metabolic Pathways
This compound is metabolized through several pathways, including de-esterification and β-oxidation . Enzymes such as lipases and esterases play a crucial role in the initial breakdown of this compound into monoisononyl phthalate and other metabolites. These metabolites can then undergo further oxidation and conjugation reactions, leading to their eventual excretion from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, this compound can accumulate in lipid-rich tissues, such as adipose tissue, due to its lipophilic nature . This accumulation can lead to prolonged exposure and potential toxic effects.
Subcellular Localization
This compound can localize to specific subcellular compartments, influencing its activity and function. For example, it can accumulate in mitochondria, where it disrupts mitochondrial function and induces oxidative stress . Additionally, this compound can interact with nuclear receptors and transcription factors in the nucleus, leading to changes in gene expression . These subcellular localizations are critical for understanding the compound’s overall impact on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diisononyl phthalate is synthesized through the esterification of phthalic anhydride with isononyl alcohol. The reaction typically involves heating phthalic anhydride with isononyl alcohol in the presence of an acid catalyst such as sulfuric acid, phosphoric acid, or p-toluenesulfonic acid. The reaction is carried out at temperatures ranging from 180 to 220°C under atmospheric or slight pressure .
Industrial Production Methods: In industrial settings, the production of this compound involves several steps:
Esterification: Phthalic anhydride is reacted with isononyl alcohol in the presence of an acid catalyst.
Purification: The reaction mixture is purified through distillation or rectification to remove unreacted raw materials, by-products, and impurities.
Cooling and Packaging: The purified this compound is cooled to room temperature and then packaged for distribution
Chemical Reactions Analysis
Types of Reactions: Diisononyl phthalate undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form phthalic acid and isononyl alcohol.
Oxidation: Reacts with strong oxidizing agents to form phthalic acid and other oxidation products.
Substitution: Reacts with acids to generate isononyl alcohol and phthalic acid.
Common Reagents and Conditions:
Acids: Strong acids such as sulfuric acid and hydrochloric acid.
Oxidizing Agents: Strong oxidizing agents like potassium permanganate and chromic acid.
Reaction Conditions: Typically carried out at elevated temperatures and under controlled pressure.
Major Products Formed:
Hydrolysis: Phthalic acid and isononyl alcohol.
Oxidation: Phthalic acid and various oxidation products.
Substitution: Isononyl alcohol and phthalic acid.
Scientific Research Applications
Diisononyl phthalate has a wide range of scientific research applications:
Chemistry: Used as a plasticizer in the production of flexible polyvinyl chloride plastics, copolymers, and resins.
Biology: Studied for its effects on the endocrine system and its potential to disrupt hormonal balance.
Medicine: Investigated for its potential health effects, including toxicity and carcinogenicity.
Comparison with Similar Compounds
Diisodecyl phthalate: Another phthalate ester used as a plasticizer with similar applications.
Di-2-ethylhexyl phthalate: A widely used plasticizer with similar properties but different molecular structure.
Butyl benzyl phthalate: Used as a plasticizer with different functional groups
Uniqueness: Diisononyl phthalate is unique due to its specific combination of isononyl esters, which provide a balance of flexibility, durability, and low volatility. This makes it particularly suitable for applications requiring long-lasting plasticization and minimal migration from the polymer matrix .
Properties
IUPAC Name |
bis(7-methyloctyl) benzene-1,2-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42O4/c1-21(2)15-9-5-7-13-19-29-25(27)23-17-11-12-18-24(23)26(28)30-20-14-8-6-10-16-22(3)4/h11-12,17-18,21-22H,5-10,13-16,19-20H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGGXOJOCNVPFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42O4 | |
Record name | DI-ISONONYL PHTHALATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/11096 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | DIISONONYL PHTHALATE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60860420 | |
Record name | Bis(7-methyloctyl) phthalate | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Di-isononyl phthalate is an oily colorless liquid with a slight ester odor. Denser than water. Insoluble in water. (USCG, 1999), Liquid; Other Solid, Viscous oily liquid; [ICSC], OILY VISCOUS LIQUID. | |
Record name | DI-ISONONYL PHTHALATE | |
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Record name | 1,2-Benzenedicarboxylic acid, 1,2-diisononyl ester | |
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Record name | Diisononyl phthalate | |
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Boiling Point |
172 °F at 760 mmHg (USCG, 1999), BP: 252 °C at 5 mm Hg, at 0.7kPa: 244-252 °C | |
Record name | DI-ISONONYL PHTHALATE | |
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Record name | DIISONONYL PHTHALATE | |
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Record name | DIISONONYL PHTHALATE | |
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Flash Point |
greater than 200 °F (NTP, 1992), 221 °C c.c. | |
Record name | DI-ISONONYL PHTHALATE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | DIISONONYL PHTHALATE | |
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Solubility |
Insoluble (<1 mg/ml at 70 °F) (NTP, 1992), In water, 0.2 mg/L at 20 °C, Soluble in acetone, methanol, benzene, ethyl ether, Solubility in water, g/100ml at 20 °C: | |
Record name | DI-ISONONYL PHTHALATE | |
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Record name | DIISONONYL PHTHALATE | |
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Record name | DIISONONYL PHTHALATE | |
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Density |
0.972 g/cu m at 20 °C/20 °C, Relative density (water = 1): 0.98 | |
Record name | DIISONONYL PHTHALATE | |
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Vapor Pressure |
0.00000054 [mmHg], 5.4X10-7 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: | |
Record name | Diisononyl phthalate | |
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Record name | DIISONONYL PHTHALATE | |
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Mechanism of Action |
The renal tubular carcinoma observed in male rats exposed to DINP has been attributed to cytotoxicity resulting from accumulation of alpha2u-globulin in the kidney ... Following secretion from the liver, alpha2u-globulin is filtered in the glomerular and slowly hydrolyzed in the proximal tubule. There is a strict requirement that a chemical or a metabolite physically bind to the alpha2u-globulin to produce nephropathy, although covalent, irreversible binding is not required. ... When the chemical-alpha2u-globulin complex is filtered by the kidney, it accumulates in phagolysosomes in the proximal tubule region and produces cytotoxicity, which results in subsequent regenerative hyperplasia ... Female rats, mice, and NBR rats do not accumulate alpha2u-globulin in their kidneys, do not produce nephrotoxicity and regenerative hyperplasia, and do not develop renal tumors following chemical exposure. ... Humans appear to lack this specific protein in the kidney ... Male rat specificity in tumor response, lack of genotoxicity, histopathology findings of cytotoxicity and regeneration, alpha2u-globulin accumulation, and demonstrated cell proliferation strongly support the criteria for demonstrating alpha2u-globulin mechanism /of DINP nephrocarcinogenicity/ ..., The role of the peroxisome proliferator-activated receptor alpha (PPARalpha) in hepatic responses to DINP was investigated in a study with SV 129 PPAR a-null mice ... . Male and female SV 129 PPAR a-null mice (-/-), SV 129 PPARalpha (+/+) and B6C3F1 mice were fed a control diet or a diet containing 8,000 ppm of DINP for 1 or 3 weeks. There was an increase of liver weights in male and female of the SV 129 PPARalpha (+/+) and B6C3F1 mice exposed for one week, whereas this increase was abolished in the 1-week treated SV 129 PPAR a-null (-/-) mice. Western blot analysis of liver protein extracts revealed that acyl-CoA oxidase and CYTP450 4a proteins were induced in PPARalpha (+/+) but not in PPARalpha (-/-) female mice after 3-week exposure. It was also demonstrated that some genes involved in drug metabolism and protein trafficking were altered in liver of female PPARalpha (+/+) mice but not in PPARalpha (-/-) mice. These data support the hypothesis that DINP like DEHP ... or other peroxisome proliferators induces liver effects through a PPARalpha-dependent mechanism. | |
Record name | DIISONONYL PHTHALATE | |
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Impurities |
Phthalates are produced with a high degree of purity (> 99.5%), in terms of ester content. Trace impurities have been summarised from producers' data ... i-nonanol ca 0.04%, isononylbenzoate ca 0.03%, n-butylisononyl phthalate ca 0.1%, Water 0.02 - 0.03% ... Bisphenol-A may be included upon request by customer /From table/ | |
Record name | DIISONONYL PHTHALATE | |
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Color/Form |
Colorless liquid | |
CAS No. |
28553-12-0, 68515-48-0, 20548-62-3 | |
Record name | DI-ISONONYL PHTHALATE | |
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Record name | 1,2-Benzenedicarboxylic acid, di-C8-10-branched alkyl esters, C9-rich | |
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Record name | 1,2-Benzenedicarboxylic acid, 1,2-diisononyl ester | |
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Record name | Bis(7-methyloctyl) phthalate | |
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Record name | DIISONONYLPHTHALATE | |
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Record name | DIISONONYL PHTHALATE | |
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Melting Point |
-48 °C, -43 °C | |
Record name | DIISONONYL PHTHALATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4491 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIISONONYL PHTHALATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0831 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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